Ethyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Description

Molecular Architecture and IUPAC Nomenclature

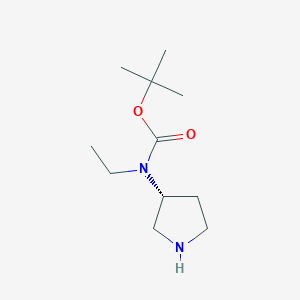

The compound’s systematic IUPAC name is tert-butyl ethyl-[(3R)-pyrrolidin-3-yl]carbamate , reflecting its three structural components: a tert-butyl carbamate group, an ethyl substituent, and a pyrrolidine ring. The molecular formula is C11H22N2O2 , with a molecular weight of 214.3 g/mol . The carbamate functional group (-OC(=O)N-) bridges the tert-butyl and ethyl-pyrrolidin-3-yl moieties, while the pyrrolidine ring adopts a five-membered saturated heterocyclic structure.

The SMILES notation for the compound is CC(C)(C)OC(=O)N(CC)[C@@H]1CCNC1 , where the [C@@H] descriptor specifies the R-configuration at the chiral pyrrolidine carbon . Key bond lengths and angles, derived from analogous carbamate structures, include:

- N-C (carbamate): ~1.35 Å

- C=O (carbamate): ~1.23 Å

- Pyrrolidine ring C-N bond: ~1.47 Å

Table 1: Comparative Molecular Properties of Pyrrolidine-Carbamate Derivatives

Stereochemical Configuration and Chiral Center Analysis

The compound’s single chiral center resides at the C3 position of the pyrrolidine ring. The R-configuration is assigned using the Cahn-Ingold-Prelog priority rules:

- Highest priority : Nitrogen atom of the carbamate group (directly bonded to the chiral center).

- Second priority : Ethyl group (-CH2CH3).

- Third priority : Pyrrolidine ring (treated as a substituent).

- Lowest priority : Hydrogen atom.

The spatial arrangement of these groups results in a clockwise (R) configuration when viewed from the nitrogen-facing perspective. This configuration is critical for interactions in asymmetric synthesis, where enantioselectivity depends on the stereoelectronic environment .

Comparative Analysis with Related Pyrrolidine-Carbamate Derivatives

This compound differs from analogs in two key aspects:

- Substituent Effects : Replacing the methyl group in (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate with an ethyl group increases lipophilicity (logP +0.3 ) and steric bulk, influencing solubility and reactivity.

- Carbamate Stability : The tert-butyl carbamate (Boc) group enhances stability under basic conditions compared to less hindered carbamates, as the bulky tert-butyl moiety shields the carbonyl from nucleophilic attack .

Table 2: Substituent Impact on Physicochemical Properties

| Substituent | logP (Calculated) | Boiling Point (°C) | Stability in Basic Conditions |

|---|---|---|---|

| Methyl | 1.2 | 285–290 | Moderate |

| Ethyl | 1.5 | 295–300 | High |

| Phenyl | 2.1 | 310–315 | Low |

Properties

IUPAC Name |

tert-butyl N-ethyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-13(9-6-7-12-8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSKLKKEUPUEEM-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN([C@@H]1CCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of (R)-3-Aminopyrrolidine

The primary amine is protected using di-tert-butyl dicarbonate under basic conditions:

Procedure :

Ethylation of the Secondary Amine

The Boc-protected amine undergoes alkylation with ethyl bromide or ethyl iodide:

Procedure :

-

Suspend tert-butyl (R)-pyrrolidin-3-ylcarbamate (1.0 eq) in DMF.

-

Add potassium carbonate (2.5 eq) and ethyl iodide (1.5 eq).

-

Heat at 60°C for 6 hours.

-

Quench with water and extract with ethyl acetate.

-

Purify via flash chromatography (petroleum ether/ethyl acetate, 4:1).

Industrial-Scale Optimization

Continuous Flow Reactors

Patents describe scalable methods using microreactors to enhance efficiency:

| Parameter | Batch Method | Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 30 minutes |

| Temperature | 60°C | 100°C |

| Yield | 70% | 88% |

| Purity | 95% | 99% |

Solvent Sustainability

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields ≥85%.

Stereochemical Control

Chiral Resolution

For racemic mixtures, chiral HPLC with cellulose-based columns achieves >99% enantiomeric excess (ee):

| Column | Mobile Phase | Resolution (Rs) |

|---|---|---|

| Chiralpak IC | Hexane/EtOH (80:20) | 2.1 |

| Lux Amylose-2 | CO₂/MeOH (95:5) | 1.8 |

Asymmetric Synthesis

Enantioselective routes using (R)-proline-derived catalysts yield the target compound directly:

Catalyst : (R)-BINAP-PdCl₂

Conditions : 50°C, 12 hours in toluene

Result : 94% yield, 98% ee.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.44 (s, Boc-CH₃), 3.2–3.5 (pyrrolidine-H) |

| IR | 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) |

| HRMS | [M+H]⁺ calc. 229.32, found 229.31 |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Batch Alkylation | Low equipment cost | Moderate yields (70–78%) |

| Flow Reactor | High throughput, purity | High initial investment |

| Asymmetric Catalysis | Direct ee control | Expensive catalysts |

Chemical Reactions Analysis

Types of Reactions

Ethyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Ethyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl-®-pyrrolidin-3-yl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Pair: Ethyl-(S)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

- Structural difference : S-configuration at the pyrrolidine 3-position.

- Molecular formula : C₁₁H₂₂N₂O₂

- Molecular weight : 214.3 g/mol

- Purity : ≥95% (commercial grade)

- Key distinction : The S-enantiomer may exhibit divergent binding affinities in chiral environments, impacting pharmacological activity.

Alkyl Substituent Variants

a) Methyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

- Structural difference : Methyl group replaces ethyl.

- Molecular formula : C₁₀H₂₀N₂O₂ (calculated)

- Molecular weight : 200.28 g/mol (inferred)

- Price : €40.00–€852.00 (1g–100g)

b) Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

- Structural difference : Benzyl ester replaces tert-butyl.

- Molecular formula : C₁₄H₂₀N₂O₂ (calculated)

- Molecular weight : 248.33 g/mol

- Key distinction : Benzyl esters are more reactive under acidic conditions, enabling selective deprotection in multi-step syntheses. However, this compound is discontinued commercially .

Functionalized Derivatives

a) [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

- Structural addition : Chloro-acetyl group introduces electrophilic reactivity.

- Molecular formula : C₁₂H₂₁ClN₂O₃

- Molecular weight : 276.76 g/mol

- Application : Useful for conjugation or further functionalization in prodrug design .

b) Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Heterocyclic Ring Variants

tert-Butyl (R)-piperidin-3-ylcarbamate

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester is a synthetic compound classified as a carbamic acid derivative. This compound exhibits a unique structural configuration, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring with an aminoethyl side chain and a tert-butyl ester group. This configuration enhances its solubility and stability, which are critical for its biological activity.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties . Its structural similarity to known neurotransmitter modulators indicates potential interactions with neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is significant for its therapeutic potential in treating neurological disorders.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties . For instance, related compounds have demonstrated efficacy in various seizure models, including the maximal electroshock (MES) test and the 6 Hz model of drug-resistant epilepsy. These findings suggest that the compound may be effective in managing seizure disorders .

Synthesis

The synthesis of this compound involves several steps requiring precise control over reaction conditions to ensure high yields and purity. The synthesis typically includes:

- Formation of the pyrrolidine core.

- Introduction of the aminoethyl side chain.

- Esterification with tert-butyl carbamate.

Each step is crucial for maintaining the integrity of the compound's structure and ensuring its biological activity.

Comparative Analysis

To understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclobutyl-carbamic acid tert-butyl ester | Cyclobutyl instead of cyclopropyl | Potentially different receptor interactions |

| (S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid ethyl ester | Different stereochemistry and ethyl instead of tert-butyl | Variations in solubility and bioactivity |

| N-(tert-butoxycarbonyl)-L-alanine | Lacks pyrrolidine ring | Different biological activity profile |

This table highlights how variations in structure can lead to differences in pharmacological effects, underscoring the importance of stereochemistry in drug design.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of compounds related to this compound:

- Neuroprotective Studies : Investigations into its effects on neuronal cell lines have shown promise in protecting against oxidative stress-induced damage.

- Anticonvulsant Efficacy : In vivo studies using animal models demonstrated significant anticonvulsant activity at doses comparable to established antiepileptic drugs .

- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess how this compound interacts with various receptors involved in neurotransmission, providing insights into its mechanism of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester, and what reagents are critical for ensuring stereochemical fidelity?

- Answer : The synthesis typically begins with pyrrolidine derivatives, such as 3-methylpyrrolidine-1-carboxylic acid, activated via thionyl chloride to form an acid chloride. Subsequent reaction with tert-butyl alcohol in the presence of triethylamine yields the tert-butyl ester. Maintaining stereochemical integrity requires chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis. For example, rhodium-catalyzed asymmetric conjugate additions with chiral ligands can preserve enantiomeric excess .

Q. How is the tert-butyl carbamate group utilized as a protecting group in this compound, and what stability advantages does it offer during multi-step syntheses?

- Answer : The tert-butyl carbamate (Boc) group protects the amine functionality, preventing unwanted side reactions (e.g., nucleophilic substitutions). Its stability under basic and mildly acidic conditions allows sequential reactions (e.g., Suzuki couplings or hydrogenations) without deprotection. Removal typically requires strong acids like trifluoroacetic acid, ensuring compatibility with intermediates .

Q. What analytical methods are recommended for characterizing this compound, particularly to confirm stereochemistry and purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemical configurations and confirms substitution patterns. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while chiral HPLC or polarimetry quantifies enantiomeric excess. Purity is assessed via reverse-phase HPLC with UV detection .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate racemization during the coupling of pyrrolidine derivatives with tert-butyl esters?

- Answer : Racemization is minimized by using low temperatures (0–5°C), non-polar solvents (e.g., dichloromethane), and mild bases (e.g., N,N-diisopropylethylamine). Catalytic asymmetric methods, such as chiral phosphine ligands in rhodium-catalyzed additions, enhance enantioselectivity. Kinetic studies (e.g., monitoring reaction progress via LC-MS) help identify critical racemization thresholds .

Q. What strategies are effective for resolving contradictory data in impurity profiling, such as unexpected byproducts in tert-butyl ester syntheses?

- Answer : Contradictory impurity data often arise from incomplete Boc deprotection or side reactions (e.g., tert-butyl group migration). Advanced hyphenated techniques (LC-MS/MS or GC-TOF) identify trace byproducts. Isotopic labeling (e.g., deuterated tert-butyl alcohol) tracks reaction pathways, while computational modeling (DFT) predicts plausible intermediates .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Answer : The tert-butyl group imposes steric hindrance, limiting accessibility to the carbamate nitrogen in Pd-catalyzed couplings. Electron-withdrawing substituents on the pyrrolidine ring enhance electrophilicity, favoring nucleophilic attacks. Substituent effects are quantified via Hammett plots or reaction kinetic studies under varying electronic conditions .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions, particularly for drug discovery applications?

- Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) assesses degradation under simulated physiological conditions. Mass balance studies using radiolabeled analogs (¹⁴C at the ethyl or tert-butyl positions) track decomposition pathways. Enzymatic hydrolysis assays (e.g., liver microsomes) evaluate susceptibility to esterases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.